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1,5-Naphthyridine-2-carboxylic
Compound Name: o
aci

Cat. No. B1353152

For Researchers, Scientists, and Drug Development Professionals

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with
derivatives exhibiting a wide range of biological activities. This document provides a detailed
overview of the use of 1,5-naphthyridine-2-carboxylic acid and its analogs in drug discovery,
including synthetic strategies, key biological applications, and detailed experimental protocols
for their evaluation.

Introduction

1,5-Naphthyridine, a bicyclic heteroaromatic compound containing two nitrogen atoms, has
garnered significant attention in the development of novel therapeutics. The structural rigidity
and the presence of nitrogen atoms for hydrogen bonding and other interactions make it an
attractive scaffold for targeting various biological macromolecules. The introduction of a
carboxylic acid group at the 2-position provides a key handle for further chemical modifications,
allowing for the exploration of structure-activity relationships (SAR) and the optimization of
pharmacokinetic and pharmacodynamic properties.

Derivatives of the 1,5-naphthyridine core have demonstrated a broad spectrum of
pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer
properties. Notably, this scaffold has been successfully employed in the development of potent
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kinase inhibitors, particularly targeting Dual-specificity tyrosine phosphorylation-regulated
kinase 1A (DYRK1A) and Transforming Growth Factor-beta (TGF-) type | receptor (also
known as Activin Receptor-Like Kinase 5 or ALK5).

Synthetic Strategies

The synthesis of the 1,5-naphthyridine core can be achieved through several established
methods, including the Skraup, Gould-Jacobs, and Conrad-Limpach reactions.[1] A common
strategy for the synthesis of 2-substituted 1,5-naphthyridines involves the construction of the
bicyclic ring system from appropriately substituted pyridine precursors.

Proposed Synthesis of 1,5-Naphthyridine-2-carboxylic
Acid

While a specific detailed protocol for the parent 1,5-naphthyridine-2-carboxylic acid is not
readily available in the reviewed literature, a plausible synthetic route can be adapted from the
synthesis of related derivatives, such as 8-hydroxy-1,5-naphthyridine-2-carboxylic acid.[1] A

potential approach could involve a cyclization reaction of a suitably functionalized
aminopyridine derivative.

Experimental Protocol: Synthesis of 8-hydroxy-1,5-naphthyridine-2-carboxylic acid (as an
illustrative example)[1]

This protocol is based on the Conrad-Limpach reaction.
Materials:

e 3-aminopyridin-2-ol

» Diethyl acetylsuccinate

o Dowtherm A (or other high-boiling point solvent)

e Sodium ethoxide

» Ethanol

e Hydrochloric acid
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e Sodium hydroxide

Procedure:

Condensation: A mixture of 3-aminopyridin-2-ol and diethyl acetylsuccinate is heated in the
presence of a catalytic amount of acid to form the corresponding enamine intermediate.

o Cyclization: The enamine intermediate is added to a high-boiling point solvent, such as
Dowtherm A, and heated to a high temperature (e.g., 250 °C) to facilitate the intramolecular
cyclization and formation of the naphthyridinone ring.

e Hydrolysis: The resulting ester is then hydrolyzed to the carboxylic acid by heating with a
solution of sodium hydroxide in agueous ethanol.

e Work-up: The reaction mixture is cooled, and the product is precipitated by acidification with
hydrochloric acid. The solid is collected by filtration, washed with water, and can be further
purified by recrystallization.

Key Biological Activities and Quantitative Data

Derivatives of 1,5-naphthyridine have shown promise in several therapeutic areas. The
following sections highlight some of the key applications and present available quantitative
data.

Kinase Inhibition

DYRKZ1A Inhibition: DYRKZ1A is a serine/threonine kinase implicated in neurodevelopmental
disorders and some cancers. Several 1,5-naphthyridine derivatives have been identified as
potent inhibitors of DYRK1A.[1]

TGF- Type | Receptor (ALK5) Inhibition: The TGF-[3 signaling pathway is involved in a wide
range of cellular processes, and its dysregulation is associated with cancer and fibrosis. 1,5-
Naphthyridine derivatives have been developed as potent and selective inhibitors of ALKS5.
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Compound ID Target Assay Type IC50 (nM) Reference
Autophosphoryla

Compound 15 ALK5 _ 6 (2103141151
tion
Autophosphoryla

Compound 19 ALK5 ; 4 [21[31[41[5]
on

Note: The specific structures for Compounds 15 and 19 are detailed in the cited literature and
represent aminothiazole and pyrazole derivatives of the 1,5-naphthyridine scaffold.

Antibacterial Activity

While the 1,8-naphthyridine isomer, nalidixic acid, is a well-known antibacterial agent,
derivatives of the 1,5-naphthyridine scaffold also exhibit antimicrobial properties.[6][7][8] They
primarily act by inhibiting bacterial DNA gyrase and topoisomerase IV.

Compound/Derivati

Bacterial Strain(s) MIC (pg/mL) Reference
ve Class
1,5-Naphthyridine Staphylococcus N
Data not specified [6]
analogs aureus
1,5-Naphthyridine o ) N
Escherichia coli Data not specified [6]

analogs

Note: Specific MIC values for 1,5-naphthyridine-2-carboxylic acid derivatives are not
extensively reported in the public domain. The table reflects the general antibacterial potential
of the broader 1,5-naphthyridine class.

Experimental Protocols
Kinase Inhibition Assay (General Protocol for
DYRK1A/ALKS)

This protocol describes a general method for determining the in vitro inhibitory activity of test
compounds against DYRK1A or ALK5 using a radiometric or luminescence-based assay.
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Materials:

Recombinant human DYRKZ1A or ALK5 enzyme
Specific peptide substrate for the respective kinase

ATP (adenosine triphosphate), including a radiolabeled version (e.g., [y-33P]ATP) for
radiometric assays or a commercial kit like ADP-Glo™ for luminescence assays

Kinase assay buffer (e.g., HEPES buffer containing MgClz, DTT, and other necessary
components)

Test compounds (1,5-naphthyridine-2-carboxylic acid derivatives) dissolved in DMSO
96-well plates
Phosphocellulose paper or other means of separating phosphorylated substrate

Scintillation counter (for radiometric assay) or a plate reader capable of measuring
luminescence

Procedure:

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further
dilute these into the kinase assay buffer to the desired final concentrations. Ensure the final
DMSO concentration in the assay is low (typically <1%) to avoid enzyme inhibition.

Reaction Setup: In a 96-well plate, add the kinase assay buffer, the specific peptide
substrate, and the diluted test compound.

Enzyme Addition: Add the recombinant kinase to each well to initiate the reaction. Include a
"no enzyme" control and a "no inhibitor" (vehicle) control.

Reaction Initiation: Start the phosphorylation reaction by adding ATP (containing the
radiolabeled ATP for radiometric assays).

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specific
period (e.g., 30-60 minutes).
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¢ Reaction Termination and Detection:

o Radiometric Assay: Stop the reaction by adding a solution like phosphoric acid. Spot the
reaction mixture onto phosphocellulose paper. Wash the paper to remove unreacted [y-
33P]JATP. Measure the radioactivity of the phosphorylated substrate using a scintillation
counter.

o Luminescence Assay (e.g., ADP-Glo™): Follow the manufacturer's instructions to
terminate the kinase reaction and then measure the amount of ADP produced, which is
proportional to kinase activity, using a luminescence plate reader.

o Data Analysis: Calculate the percentage of inhibition for each compound concentration
relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-
response curve.

Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method for determining the MIC of a compound
against a specific bacterial strain.

Materials:

¢ Test compounds (1,5-naphthyridine-2-carboxylic acid derivatives)

» Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)
o Cation-adjusted Mueller-Hinton Broth (CAMHB)

o Sterile 96-well microtiter plates

e Bacterial inoculum standardized to 0.5 McFarland turbidity

e Spectrophotometer

Procedure:

e Inoculum Preparation: From a fresh agar plate culture, suspend several bacterial colonies in
sterile saline to match a 0.5 McFarland turbidity standard (approximately 1-2 x 108 CFU/mL).
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Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately
5 x 10° CFU/mL in the assay wells.

e Compound Dilution: Prepare a two-fold serial dilution of the test compound in CAMHB
directly in the 96-well plate.

 Inoculation: Add the standardized bacterial inoculum to each well containing the diluted
compound. Include a growth control well (broth and inoculum, no compound) and a sterility
control well (broth only).

 Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.

o MIC Determination: After incubation, visually inspect the wells for bacterial growth (turbidity).
The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Signaling Pathways and Experimental Workflows
TGF- Signaling Pathway and Inhibition by 1,5-
Naphthyridine Derivatives

The TGF-f3 signaling cascade is initiated by the binding of a TGF-f3 ligand to its type Il receptor,
which then recruits and phosphorylates the type | receptor (ALK5). Activated ALK5
phosphorylates downstream signaling molecules, primarily SMAD2 and SMAD3. These
phosphorylated SMADs then form a complex with SMADA4, which translocates to the nucleus to
regulate gene expression. 1,5-Naphthyridine-based ALKS5 inhibitors typically act as ATP-
competitive inhibitors, preventing the phosphorylation of SMAD2/3.

Cytoplasm

Nucleus

Phosphorylates

»| SMAD2/3 Transl «
———— Plasma Membrane ranslocates
Extracellular Space SMAD2/3-SMAD4 Regulates | |
Recruits & Inhibits ATP Complex
Binds Phosphorylates _ | binding 1,5-Naphthyridine-2-

carboxylic acid derivative
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Caption: TGF-[3 signaling pathway and the inhibitory action of 1,5-naphthyridine derivatives.

DYRK1A Signaling and Inhibition

DYRKZ1A autophosphorylates on a tyrosine residue in its activation loop and subsequently
phosphorylates its substrates on serine and threonine residues. It is involved in various cellular
processes, including cell proliferation and neurodevelopment. Inhibition of DYRK1A by 1,5-
naphthyridine derivatives can modulate these pathways.
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Caption: Simplified DYRKZ1A signaling and its inhibition.
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Experimental Workflow for MIC Determination

The following diagram illustrates the workflow for the broth microdilution method to determine
the Minimum Inhibitory Concentration (MIC).
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Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion and Future Directions

The 1,5-naphthyridine-2-carboxylic acid scaffold represents a versatile and promising
starting point for the development of novel therapeutics. Its synthetic tractability allows for the
generation of diverse chemical libraries, while the demonstrated biological activities, particularly
in kinase inhibition and antibacterial applications, highlight its potential in addressing significant
unmet medical needs.

Future research in this area should focus on:

o Expansion of Chemical Space: The synthesis and evaluation of a broader range of
derivatives of 1,5-naphthyridine-2-carboxylic acid are needed to establish robust
structure-activity relationships for various biological targets.

o Target Identification and Validation: For derivatives with interesting phenotypic effects,
identifying the specific molecular targets is crucial for understanding their mechanism of
action and for further optimization.

» Pharmacokinetic Profiling: Early assessment of the absorption, distribution, metabolism, and
excretion (ADME) properties of promising compounds is essential for their successful
development into clinical candidates.

By leveraging the information and protocols outlined in this document, researchers can
effectively explore the therapeutic potential of the 1,5-naphthyridine-2-carboxylic acid
scaffold and contribute to the discovery of new and effective medicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 11/12 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC7397193/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7397193/
https://figshare.com/collections/Identification_of_1_5_Naphthyridine_Derivatives_as_a_Novel_Series_of_Potent_and_Selective_TGF_Type_I_Receptor_Inhibitors/3223420
https://figshare.com/collections/Identification_of_1_5_Naphthyridine_Derivatives_as_a_Novel_Series_of_Potent_and_Selective_TGF_Type_I_Receptor_Inhibitors/3223420
https://figshare.com/collections/Identification_of_1_5_Naphthyridine_Derivatives_as_a_Novel_Series_of_Potent_and_Selective_TGF_Type_I_Receptor_Inhibitors/3223420
https://pubmed.ncbi.nlm.nih.gov/15317461/
https://pubmed.ncbi.nlm.nih.gov/15317461/
https://www.medchemexpress.com/mce_publications/15317461.html
https://www.researchgate.net/publication/8395015_Identification_of_15-Naphthyridine_Derivatives_as_a_Novel_Series_of_Potent_and_Selective_TGF-b_Type_I_Receptor_Inhibitors
https://pmc.ncbi.nlm.nih.gov/articles/PMC11678664/
https://www.benchchem.com/pdf/The_Emerging_Role_of_1_5_Naphthyridine_4_carboxylic_Acid_in_Medicinal_Chemistry_A_Technical_Guide.pdf
https://www.mdpi.com/1420-3049/26/23/7400
https://www.benchchem.com/product/b1353152#use-of-1-5-naphthyridine-2-carboxylic-acid-in-drug-discovery
https://www.benchchem.com/product/b1353152#use-of-1-5-naphthyridine-2-carboxylic-acid-in-drug-discovery
https://www.benchchem.com/product/b1353152#use-of-1-5-naphthyridine-2-carboxylic-acid-in-drug-discovery
https://www.benchchem.com/product/b1353152#use-of-1-5-naphthyridine-2-carboxylic-acid-in-drug-discovery
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1353152?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1353152?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

BenchChem Contact
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and industry. Email: info@benchchem.com
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